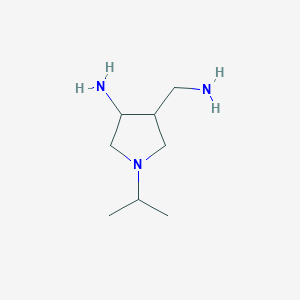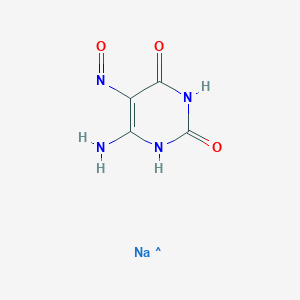
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 1-chloroethyl group and a cyclopropyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole typically involves the reaction of 1-cyclopropyl-1H-imidazole with 1-chloroethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature, often around 60-80°C, to ensure the completion of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by a nucleophile such as hydroxide, amine, or thiol, leading to the formation of different substituted imidazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water at temperatures ranging from room temperature to 80°C.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions at temperatures around 50-70°C.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.
Oxidation: Imidazole oxides with increased oxygen content.
Reduction: Reduced imidazole derivatives with hydrogen atoms added to the structure.
Applications De Recherche Scientifique
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the 1-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes. The cyclopropyl group may also contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole can be compared with other similar compounds such as:
1-chloroethyl-1H-imidazole: Lacks the cyclopropyl group, which may result in different reactivity and stability.
2-(1-chloroethyl)-1H-imidazole: Similar structure but without the cyclopropyl group, leading to variations in chemical properties and biological activities.
Cyclopropyl-1H-imidazole: Lacks the 1-chloroethyl group, which affects its potential as an alkylating agent.
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
2-(1-chloroethyl)-1-cyclopropylimidazole |
InChI |
InChI=1S/C8H11ClN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
FIDROZYKWBFOMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN1C2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


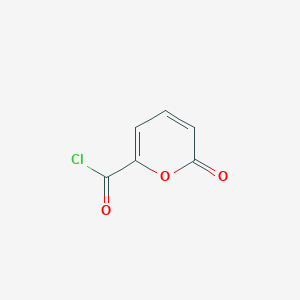
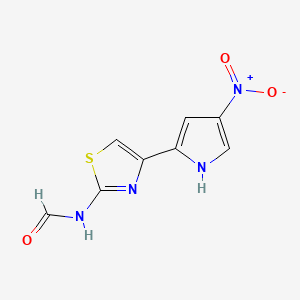
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
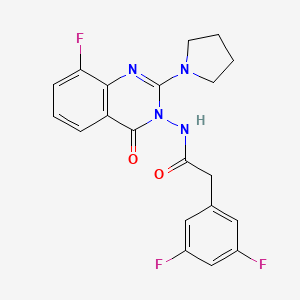

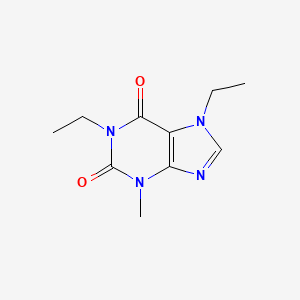
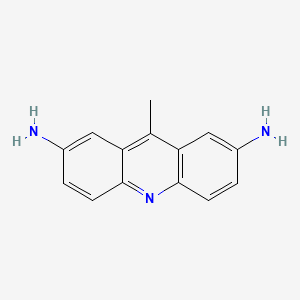
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
